2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide

Catalog No.
S6705212
CAS No.
1060177-75-4
M.F
C12H13NOS2
M. Wt
251.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetam...

CAS Number

1060177-75-4

Product Name

2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide

IUPAC Name

2-thiophen-2-yl-N-(2-thiophen-3-ylethyl)acetamide

Molecular Formula

C12H13NOS2

Molecular Weight

251.4 g/mol

InChI

InChI=1S/C12H13NOS2/c14-12(8-11-2-1-6-16-11)13-5-3-10-4-7-15-9-10/h1-2,4,6-7,9H,3,5,8H2,(H,13,14)

InChI Key

UKFHDJNABKFGJP-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)NCCC2=CSC=C2

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCC2=CSC=C2

2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is a heterocyclic organic compound characterized by its unique structure that includes two thiophene rings. The compound has the molecular formula C12H13NOSC_{12}H_{13}NOS and a molecular weight of approximately 223.30 g/mol. The presence of thiophene rings, which are five-membered aromatic compounds containing sulfur, contributes to the compound's chemical properties and biological activities.

Typical of amides and thiophenes. Notably, it can undergo hydrolysis to form the corresponding carboxylic acid and amine. Additionally, it may react with electrophiles due to the nucleophilic nature of the nitrogen atom in the amide group. The thiophene rings can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including anti-inflammatory and anticancer properties. Specifically, 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as cancer and arthritis .

The synthesis of 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the reaction of thiophene derivatives with acetic anhydride or acetyl chloride in the presence of a base. For example, one possible synthetic route includes:

  • Formation of Thiophene Derivatives: Starting with 2-thiophenylacetic acid, which can be converted into its corresponding acyl chloride.
  • Amidation: Reacting the acyl chloride with 2-(thiophen-3-yl)ethylamine to form the desired amide.

This method allows for high yields and purity of the final product.

The compound has potential applications in medicinal chemistry, particularly in drug development targeting inflammatory diseases and cancer therapies. Its structural characteristics may allow it to interact selectively with biological targets, making it a valuable lead compound for further modifications.

Interaction studies have shown that 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide can bind to specific receptors or enzymes involved in inflammatory processes. These interactions can be assessed using techniques such as molecular docking studies and enzyme inhibition assays, which provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural features with 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide. Here are some notable examples:

Compound NameChemical FormulaBiological Activity
N-(2-Acetylphenyl)-2-(thiophen-3-yl)acetamideC12H11NOSC_{12}H_{11}NOSAnticancer properties
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen...C15H17Cl2NO2SC_{15}H_{17}Cl_2NO_2SPotential anti-inflammatory effects
Ethyl 2-(thiophen-2-yl)acetateC8H10O2SC_{8}H_{10}O_2SUsed as a precursor in organic synthesis

Uniqueness

The uniqueness of 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide lies in its dual thiophene structure, which enhances its ability to interact with biological targets compared to other similar compounds. This structural feature may contribute to its specific activity profile against inflammation-related pathways and cancer cell proliferation.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.04385639 g/mol

Monoisotopic Mass

251.04385639 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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